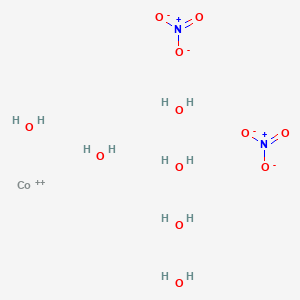
3-(Dimethylamino)-l-alanine
Overview
Description
3-(Dimethylamino)-l-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a dimethylamino group attached to the alanine backbone
Mechanism of Action
Mode of Action
The mode of action of 3-(Dimethylamino)-l-alanine is not fully understood. It is likely that it interacts with its targets in a similar manner to other amino acids, possibly acting as an agonist or antagonist. This interaction could result in changes to cellular processes, such as protein synthesis or signal transduction .
Biochemical Pathways
It could potentially affect downstream effects such as cell growth and differentiation .
Pharmacokinetics
Like other amino acids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Depending on its specific targets and mode of action, it could potentially influence a variety of cellular processes, such as cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interaction with its targets .
Biochemical Analysis
Biochemical Properties
DMAPA plays a significant role in biochemical reactions. It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . This process involves the carbonyl of the acid attacking the carbodiimide of DMAPA, followed by a subsequent proton transfer .
Cellular Effects
It is known that certain structures similar to DMAPA can change the respiratory response of mitochondria and modify mitochondrial metabolic and redox efficiency .
Molecular Mechanism
The molecular mechanism of DMAPA involves its reaction with acids to form salts, such as dimethylamine hydrochloride . This process is typically employed in the 4.0-6.0 pH range .
Temporal Effects in Laboratory Settings
It is known that the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Metabolic Pathways
DMAPA is involved in various metabolic pathways. It is produced by the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-l-alanine typically involves the reaction of alanine with dimethylamine under specific conditions. One common method is the amidation reaction, where alanine is reacted with dimethylamine in the presence of a catalyst such as lead acetate. This reaction can be carried out under solvent-free conditions or in the presence of a suitable solvent like methanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the reaction of alanine with dimethylamine can be optimized using continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)-l-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(Dimethylamino)-l-alanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of surfactants, dyes, and other industrial chemicals
Comparison with Similar Compounds
Dimethylaminopropylamine: Used in the production of surfactants and personal care products.
Dimethylaminoacrolein: Known for its unique properties and applications in organic synthesis.
Dimethylaniline: Used as a precursor in the synthesis of dyes and other chemicals.
Uniqueness: 3-(Dimethylamino)-l-alanine is unique due to its specific structure, which combines the properties of an amino acid with those of a dimethylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to interact with biological molecules also sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-2-amino-3-(dimethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZRWUUMKVVUPT-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30906107 | |
| Record name | 3-(Dimethylamino)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30906107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-36-5, 10138-99-5 | |
| Record name | Azaleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 2-amino-3-(dimethylamino)-, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethylamino)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30906107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(4-acetamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158021.png)


